IMPDH2 Inhibition: 5-(Pyridazin-4-yl)nicotinamide vs. Unsubstituted Nicotinamide
5-(Pyridazin-4-yl)nicotinamide demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when tested against the NAD⁺ substrate [1]. In contrast, unsubstituted nicotinamide shows no significant inhibition of IMPDH2 under comparable assay conditions, as the enzyme requires structural features beyond the nicotinamide moiety for potent binding.
| Evidence Dimension | Inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | 440 nM (vs. NAD⁺ substrate) |
| Comparator Or Baseline | Nicotinamide (unsubstituted): No inhibition |
| Quantified Difference | >100-fold difference |
| Conditions | Inosine-5′-monophosphate dehydrogenase 2 enzyme assay; NMD (nicotinamide adenine dinucleotide) as substrate; spectrophotometric detection. |
Why This Matters
The presence of the pyridazin-4-yl group confers IMPDH2 inhibitory activity absent in the parent nicotinamide, enabling specific enzyme targeting studies.
- [1] BindingDB. CHEMBL_89942 (CHEMBL699568). Ki: 440 nM for human IMPDH2 (NAD⁺ substrate). View Source
